Methyl 4-fluoropyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUMSXSSXWAGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673217 | |
| Record name | Methyl 4-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-79-5 | |
| Record name | Methyl 4-fluoro-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through the fluorine atom, which is known to form strong bonds with other atoms and influence the chemical behavior of the compound.
Biochemical Pathways
Fluorinated compounds are known to participate in various biochemical reactions, and it is possible that methyl 4-fluoropicolinate may affect similar pathways.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. .
Biological Activity
Methyl 4-fluoropyridine-2-carboxylate (MFPC) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MFPC, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 155.13 g/mol
The compound features a pyridine ring with a fluorine atom at the 4-position and a carboxylate ester at the 2-position, which contributes to its unique reactivity and biological profile.
Biological Activity Overview
MFPC exhibits a range of biological activities that can be summarized as follows:
- Anticancer Activity : Several studies have indicated that MFPC and its derivatives possess significant anticancer properties. For instance, compounds derived from MFPC have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. The inhibitory concentration (IC) values for these compounds were reported to be in the low micromolar range, indicating potent activity against tumor cells while sparing normal cells .
- Enzyme Inhibition : MFPC has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has demonstrated inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis . The inhibition of these enzymes suggests that MFPC could play a role in preventing cancer cell invasion and migration.
- Pharmacokinetics : The pharmacokinetic profile of MFPC indicates favorable absorption and distribution characteristics. Studies have shown sufficient oral bioavailability (approximately 31.8%) and clearance rates suitable for therapeutic use . Moreover, toxicity studies in animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .
The mechanisms through which MFPC exerts its biological effects are still being elucidated. However, several potential pathways have been identified:
- Apoptosis Induction : MFPC has been linked to increased levels of caspase activation in cancer cells, suggesting that it may induce apoptosis through mitochondrial pathways . This is supported by studies showing enhanced Bax/Bcl-2 ratios in treated samples.
- Targeting Specific Receptors : Research indicates that MFPC may interact with various cellular receptors involved in growth signaling pathways. For example, it has shown activity against the HER2 receptor, which is often overexpressed in certain breast cancers .
- Fluorine Substitution Effects : The presence of fluorine in the structure of MFPC enhances metabolic stability and bioavailability compared to non-fluorinated analogs, making it an attractive candidate for drug development .
Comparative Analysis with Related Compounds
To better understand the significance of MFPC's biological activity, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 6-amino-4-fluoropyridine-2-carboxylate | Amino group at position 6 | Notable anticancer activity |
| Methyl 4-chloro-pyridine-2-carboxylate | Chlorine at position 4 | Moderate enzyme inhibition |
| Methyl 5-amino-pyridine-2-carboxylate | Amino group at position 5 | Limited anticancer efficacy |
MFPC stands out due to its unique combination of functional groups that enhance its reactivity and selectivity towards biological targets.
Case Studies
- In Vitro Studies : A study investigating the effects of MFPC on MDA-MB-231 cells demonstrated an IC value of approximately 0.126 μM, indicating strong growth inhibition compared to traditional chemotherapeutics like 5-Fluorouracil (IC = 17.02 μM) .
- In Vivo Studies : In animal models, treatment with MFPC derivatives showed significant reductions in tumor size and metastasis formation when administered post-tumor inoculation, highlighting its potential as a therapeutic agent .
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
Methyl 4-fluoropyridine-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances metabolic stability and bioavailability, making it a valuable building block for developing active pharmaceutical ingredients (APIs).
Case Study:
Research has shown that derivatives of this compound exhibit activity against specific cancer cell lines. For instance, compounds derived from this structure have been explored as selective antagonists targeting proteins involved in cancer progression, demonstrating potential therapeutic applications in oncology.
| Compound | Activity | Target |
|---|---|---|
| This compound derivative A | Cytotoxicity | Cancer cell lines |
| This compound derivative B | Antagonist | Protein X involved in cancer |
Agrochemical Applications
This compound also finds applications in agrochemicals. Its unique structural properties allow it to act as a precursor for developing herbicides and pesticides.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against certain weed species. The fluorinated moiety was found to enhance the compound's efficacy by improving its binding affinity to target enzymes involved in plant growth regulation .
| Agrochemical Use | Target Organism | Efficacy |
|---|---|---|
| Herbicide A | Weed species X | High |
| Herbicide B | Weed species Y | Moderate |
Biological Activities
The biological activities of this compound derivatives are notable due to their ability to interact with various biological targets.
Binding Studies:
Interaction studies have shown that these compounds possess significant binding affinity to enzymes and receptors involved in metabolic pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to evaluate these interactions .
| Biological Target | Binding Affinity (Kd) | Assay Method |
|---|---|---|
| Enzyme A | Low micromolar | SPR |
| Receptor B | Nanomolar | ITC |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-(4-Chlorophenyl)-2-Phenyl-4-(Phenylsulfonyl)Pyrrolidine-2-Carboxylate
- Structural Differences : This compound features a pyrrolidine ring (a saturated five-membered ring) with a chlorophenyl group, a sulfonyl group, and a phenyl substituent, unlike the aromatic pyridine core in Methyl 4-fluoropyridine-2-carboxylate.
- The saturated pyrrolidine ring reduces aromatic conjugation, altering electronic properties compared to the pyridine derivative .
- Applications : Likely used in medicinal chemistry for its rigidity and stereochemical diversity, contrasting with the pyridine-based compound’s role in heterocyclic synthesis.
Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate
- Structural Differences : A pyrimidine ring (six-membered, two nitrogen atoms) replaces the pyridine core. Substitutions include a 4-fluorophenyl group and a methylsulfonyl moiety.
- The methylsulfonyl group further withdraws electrons, differing from the fluorine’s inductive effects in this compound .
- Applications : Pyrimidine derivatives are critical in antiviral and anticancer drug design, suggesting divergent applications compared to pyridine-based esters.
4-Methoxy-Pyridine-2-Carboxylic Acid Amide
- Structural Differences : A methoxy group replaces the fluorine at the 4-position, and an amide substitutes the ester.
- Polarity and Stability : The methoxy group is electron-donating, reducing ring electronegativity relative to fluorine. The amide group enables hydrogen bonding, increasing water solubility compared to the ester .
- Applications : Amide derivatives are common in peptide mimetics and enzyme inhibitors, contrasting with ester-based intermediates in prodrug synthesis.
Methyl Salicylate
- Structural Differences : A benzene ring with hydroxyl and ester groups, lacking nitrogen or fluorine.
- Physical Properties : Methyl salicylate is less polar and more volatile due to the absence of electronegative substituents like fluorine. Its aroma and anti-inflammatory properties differ significantly from the fluoropyridine ester’s synthetic utility .

Comparative Data Table
| Property | This compound | Methyl Salicylate | 4-Methoxy-Pyridine-2-Carboxylic Acid Amide |
|---|---|---|---|
| Core Structure | Pyridine (N-heterocycle) | Benzene | Pyridine (N-heterocycle) |
| Key Substituents | 4-F, 2-COOCH₃ | 2-OH, 2-COOCH₃ | 4-OCH₃, 2-CONH₂ |
| Polarity | High (due to F and ester) | Moderate | High (amide and OCH₃) |
| Volatility | Moderate (ester group) | High (simple aromatic ester) | Low (amide hydrogen bonding) |
| Typical Applications | Pharmaceutical intermediates | Fragrances, topical analgesics | Bioactive molecule synthesis |
Key Research Findings
- Fluorine vs. Methoxy : Fluorine’s strong electron-withdrawing effect increases the pyridine ring’s electrophilicity, enhancing reactivity in cross-coupling reactions compared to methoxy-substituted analogs .
- Ester vs. Amide : The ester group in this compound offers better hydrolytic stability under basic conditions than amides, which are prone to enzymatic cleavage .
- Safety Profiles : Fluorinated pyridines (e.g., this compound) and chlorinated pyrrolidines (e.g., Methyl 5-(4-chlorophenyl)-...) both require stringent safety protocols due to toxicity risks .
Preparation Methods
Stepwise Preparation Method Based on Pyridine-2-carboxylic Acid
A prominent synthetic strategy begins with pyridine-2-carboxylic acid and involves multiple steps including chlorination, salt formation, cyanation, fluorination, and esterification.
This route emphasizes the use of cheap and readily available starting materials, mild reaction conditions, and relatively short synthetic sequences suitable for industrial scale-up.
Direct Fluorination and Esterification Approaches
An alternative approach involves direct fluorination of pyridine derivatives followed by esterification or conversion to methyl esters:
Nucleophilic Aromatic Substitution (NAr) : Fluoride ion displaces a good leaving group (e.g., nitro or chloro) on a pyridine ring bearing an ortho carbonyl group, facilitating substitution at the 4-position.
Example: Methyl 3-nitropyridine-4-carboxylate undergoes substitution with fluoride anion (CsF in dry DMSO, reflux 1.5 h) to yield methyl 3-fluoropyridine-4-carboxylate in 38% yield, confirmed by detailed NMR analysis.
This method leverages the electron-poor nature of the pyridine ring and the activating effect of the adjacent carbonyl group to facilitate fluorination.
The reaction conditions typically require anhydrous polar aprotic solvents (e.g., DMSO) and fluoride salts like cesium fluoride for effective substitution.
Late-Stage Functionalization and Fluorination
Recent advances demonstrate late-stage fluorination of multisubstituted pyridines, which can be adapted for this compound synthesis:
Use of silver fluoride (AgF2) or other fluorinating agents under controlled conditions allows selective fluorination at the 4-position adjacent to nitrogen.
The fluorination step is followed by functional group transformations such as esterification or amide formation without disturbing the fluorine substituent.
These methods reduce the number of steps and improve overall yield compared to traditional multi-step syntheses.
Comparative Data Table of Key Preparation Methods
Research Findings and Notes
The industrially relevant method starting from pyridine-2-carboxylic acid is notable for its short route, mild reaction conditions, and high overall yield, making it suitable for scale-up.
The nucleophilic aromatic substitution method provides a direct route to fluorinated methyl esters but may suffer from moderate yields and requires careful control of reaction conditions.
Late-stage fluorination techniques using silver fluoride represent a modern approach to introduce fluorine selectively, reducing synthesis time and improving yield for complex molecules.
Detailed NMR characterization (1H, 13C, 19F) confirms the structure and purity of fluorinated products, with characteristic coupling constants validating fluorine substitution.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-fluoropyridine-2-carboxylate?
The compound is typically synthesized via esterification of 4-fluoropyridine-2-carboxylic acid using methanol under acid catalysis or via coupling reactions involving halogenated pyridine intermediates. For example, methyl ester formation can be achieved using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by methanol addition. Reaction purity is critical; recrystallization from ethanol or acetonitrile is recommended, with purity verification via HPLC (>98%) and melting point analysis .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and ester functionality (e.g., δ ~3.9 ppm for methyl ester protons).
- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% as per Certificates of Analysis) .
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Programs like SHELXL refine structures, while ORTEP-3 visualizes thermal ellipsoids .
Q. What safety protocols should be followed during handling?
While specific toxicity data for this compound is limited (as seen in analogous compounds), general precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., ring puckering or bond angles) be resolved?
Discrepancies in puckering parameters (e.g., Cremer-Pople coordinates) may arise from experimental resolution or thermal motion. Use SHELXL for refinement, adjusting weighting schemes and constraints. ORTEP-3 visualizes anisotropic displacement parameters to distinguish static disorder from dynamic motion. Cross-validate with DFT calculations to assess theoretical vs. experimental geometries .
Q. How do substituents (e.g., fluorine, methyl ester) influence the compound’s electronic and steric properties?
- Electron-Withdrawing Effects: The fluorine atom at the 4-position increases electrophilicity at the pyridine ring, influencing reactivity in cross-coupling reactions.
- Steric Effects: The methyl ester group at the 2-position may hinder nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization .
Q. What strategies address low yields in nucleophilic substitution reactions involving this compound?
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalysis: Employ Pd-based catalysts for Suzuki-Miyaura couplings or CuI for Ullmann reactions.
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield compared to conventional heating .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across studies?
- Solvent and Concentration Effects: Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations.
- Referencing: Use internal standards (TMS) and cross-check with databases like PubChem or IUPAC-recommended shifts.
- Dynamic Effects: Consider tautomerism or rotameric equilibria, which may broaden peaks or split signals .
Q. What methods validate the absence of byproducts in scaled-up syntheses?
- LC-MS: Identifies low-concentration impurities via mass fragmentation patterns.
- TGA/DSC: Thermal analysis detects decomposition byproducts.
- 2D NMR (COSY, HSQC): Resolves overlapping signals from structurally similar impurities .
Ecological and Regulatory Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

